4-Bromo-3',5'-difluorobiphenyl
Overview
Description
4-Bromo-3’,5’-difluorobiphenyl is an organic compound with the molecular formula C12H7BrF2 It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position and fluorine atoms at the 3’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’,5’-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the bromination of 3,5-difluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of 4-Bromo-3’,5’-difluorobiphenyl may involve more scalable processes such as continuous flow reactions or the use of automated synthesis equipment. These methods ensure higher yields and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’,5’-difluorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-3’,5’-difluorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-3’,5’-difluorobiphenyl depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-3,5-difluorophenol
- 4,4’-Dibromooctafluorobiphenyl
Uniqueness
4-Bromo-3’,5’-difluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-difluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWOVXWSWXETF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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